molecular formula C18H21N5O2S2 B5578676 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5578676
M. Wt: 403.5 g/mol
InChI Key: BGXDFVRMSZTCCU-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of compounds that have been synthesized and analyzed for various properties and activities. While direct studies on this specific compound are not readily available, insights can be drawn from research on similar compounds.

Synthesis Analysis

The synthesis of related N-acetamide derivatives involves multiple steps, including the preparation of thiadiazol, triazol, and thiazole derivatives. These processes often employ techniques such as carbodiimide condensation and reactions with acetyl chloride in dry conditions to achieve the desired structures (Wang et al., 2010); (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using techniques like 1H NMR, IR, and mass spectra. Single-crystal X-ray diffraction is also utilized for detailed structural analysis, providing insights into the crystalline structures and confirming the geometry of synthesized compounds (Yu et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including condensation and cyclization, to introduce or modify functional groups. Their reactivity can be influenced by the presence of different substituents, which also impacts their potential applications. For example, some derivatives have been shown to exhibit significant antimicrobial activity, demonstrating the functional diversity of these compounds (Liao et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of these compounds under different conditions. These properties are typically assessed through experimental measurements, contributing to the compound's characterization and potential formulation for specific applications.

Chemical Properties Analysis

Chemical properties, including acidity constants (pKa) and the presence of specific functional groups, play a critical role in determining the compound's reactivity and interactions with biological targets. Studies on related compounds have involved determining pKa values to understand their protonation states, which is essential for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Thiazole derivatives, including compounds similar to the one , have been synthesized and shown significant anti-bacterial and anti-fungal activities. These compounds were found effective against various bacteria like Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus niger (Saravanan et al., 2010).
  • Novel Triazole Derivatives : Triazole derivatives related to the compound have been studied for their antimicrobial properties. These derivatives displayed significant potency against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Anti-Inflammatory and Anticancer Activities

  • p38α MAP Kinase Inhibition and Anti-Inflammatory Activity : Derivatives of the compound have shown in vitro and in vivo anti-inflammatory activity and inhibited p38α MAP kinase, a protein involved in inflammatory responses. Some compounds demonstrated good GI safety profiles and were effective in reducing inflammation in rat paw edema models (Tariq et al., 2018).
  • Anticancer Activities : Certain derivatives have shown potential as anticancer agents. They were effective against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Herbicide and Pesticide Analysis

  • Herbicide and Pesticide Degradates Detection : Studies have also focused on the detection and analysis of herbicide and pesticide degradates related to this compound in natural water sources, highlighting its importance in environmental monitoring (Zimmerman et al., 2002).

Synthesis and Characterization

  • Synthesis of Related Compounds : Several studies have involved the synthesis and characterization of related thiazole and triazole derivatives, exploring their structural and chemical properties for various applications (Baviskar et al., 2013).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[4-ethyl-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-5-23-16(13-7-6-8-14(9-13)25-4)21-22-18(23)26-10-15(24)20-17-19-11(2)12(3)27-17/h6-9H,5,10H2,1-4H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXDFVRMSZTCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C)C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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